Product packaging for Iron dihydride(Cat. No.:CAS No. 33485-98-2)

Iron dihydride

Cat. No.: B3393541
CAS No.: 33485-98-2
M. Wt: 55.84 g/mol
InChI Key: XEEYBQQBJWHFJM-UHFFFAOYSA-N
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Description

Iron dihydride (FeH2) is an inorganic compound of significant interest in scientific research due to its role as a crucial intermediate in catalytic processes and its unique material properties. It is kinetically unstable at ambient temperature and is typically handled as a black, amorphous powder. In organometallic chemistry, this compound complexes are fundamental in catalysis. For instance, an iron dihydrido complex with a bulky PNP pincer ligand has been identified as an active catalyst for the full hydrogenation of internal alkynes and alkenes . The distinct reactivity of this compound, compared to other iron hydride species, provides a valuable platform for studying structure-activity relationships and the mechanisms of bond activation . Research has shown that high-spin iron(II) hydride dimers can cleave strong bonds, such as the N=N double bond in azobenzene, with the concomitant release of H2. This process, where substrate binding enables reductive elimination of H2, offers a strategic pathway for multi-electron reductions without requiring strong external reductants . Beyond synthetic chemistry, this compound and related iron hydrides (FeHx) are recognized as crucial intermediates in geochemical processes. High-pressure studies suggest they form in Earth's deep mantle through reactions between water and metallic iron, acting as a key intermediate for the generation of abiotic hydrogen . This compound is offered "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, considering its sensitivity and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe B3393541 Iron dihydride CAS No. 33485-98-2

Properties

IUPAC Name

iron
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InChI

InChI=1S/Fe
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InChI Key

XEEYBQQBJWHFJM-UHFFFAOYSA-N
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Canonical SMILES

[Fe]
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Molecular Formula

Fe
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DSSTOX Substance ID

DTXSID5043710
Record name Iron
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Molecular Weight

55.84 g/mol
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Physical Description

Iron, [powdered] appears as a gray lustrous powder. Used in powder metallurgy and as a catalyst in chemical manufacture., Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Gray metallic, pyrophoric powder; [CAMEO], Appearance and odor vary depending upon the specific soluble iron salt.
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Boiling Point

2,861 °C, 288 °F
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Solubility

INSOL IN HOT & COLD WATER, ALKALI, ALC, ETHER; SOL IN ACIDS, Soluble in dilute acid.
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Density

7.87 g/cu cm, Density: ...cast 7.76; wrought 7.25-7.78; steel 7.6-7.78.
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Vapor Pressure

1Pa at 1455 °C (solid); 10 Pa at 1617 °C; 100 Pa at 1818 °C; 1 kPa at 2073 °C; 10 kPa at 2406 °C; 100 kPa at 2859 °C, depends upon the specific compound
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Impurities

Blast furnace pig iron contains silicon, sulfur, phosphorus, manganese and carbon.
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Color/Form

Silvery-white or gray, soft, ductile, malleable metal ... In powder form it is black to gray, Cubic crystal system. Body-centered cubic structure, Silver-white or gray metal, TENACIOUS, LUSTROUS METAL, Pure iron is a silvery white, relatively soft metal

CAS No.

7439-89-6, 33485-98-2, 12597-68-1, 14067-02-8, 8053-60-9
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Melting Point

1,538 °C, Melting point: ...cast 1000-1300 °C; wrought 1500 °C; steel 1300 °C
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Theoretical and Computational Investigations of Iron Dihydride Feh₂

Quantum Chemical Methodologies Applied to FeH₂ Systems

A variety of quantum chemical methodologies have been employed to model FeH₂ and related iron hydride complexes. These methods range in computational cost and accuracy, each providing a unique lens through which to examine the molecule's behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse for the computational study of transition metal hydrides due to its favorable balance of accuracy and computational efficiency. researchgate.netosti.govrsc.org DFT calculations have been instrumental in predicting the geometric parameters, vibrational frequencies, and reaction mechanisms of iron dihydride complexes. iphy.ac.cn Various functionals have been applied to study FeH₂ systems, with hybrid functionals such as B3LYP often being employed to provide results that correlate well with experimental data for properties like harmonic frequencies and molecular geometries. iphy.ac.cn DFT studies have also been used to investigate the electronic structure of more complex diiron hydride systems, helping to interpret experimental data from techniques like nuclear resonance vibrational spectroscopy (NRVS). osti.govrsc.org The choice of functional can significantly impact the results; for instance, studies on dimeric diiron(II) hydride complexes have utilized functionals like BP86, B3LYP, and TPSSh to determine the ground state spin and accurately predict Mössbauer parameters. nih.gov

Table 1: Selected DFT Functionals Used in the Study of Iron Hydride Systems

FunctionalTypeCommon Applications in FeH₂ Studies
B3LYP Hybrid GGAGeometry optimization, vibrational frequency prediction. iphy.ac.cn
BP86 GGAElectronic structure, reaction mechanism studies. nih.gov
TPSSh Hybrid meta-GGAGround state determination, prediction of spectroscopic parameters. nih.govacs.org

Ab Initio Calculations

For higher accuracy, particularly for excited states and complex electronic structures, ab initio methods are employed. These methods are based on first principles without empirical parameterization. In the context of iron dihydrides, ab initio calculations, such as the complete active space self-consistent field (CASSCF) method, have been used in conjunction with DFT to investigate reaction mechanisms like the hydroboration of CO₂ catalyzed by this compound complexes. researchgate.net Ab initio studies have also been performed on related iron hydride systems to understand their structure and stability. acs.orgacs.org These computationally intensive methods are crucial for benchmarking DFT results and for cases where electron correlation is particularly strong.

Spin-Polarized Generalized Gradient Approximation (GGA)

Given the open-shell nature of iron in its various oxidation states, spin polarization is a critical factor in theoretical calculations. The spin-polarized Generalized Gradient Approximation (GGA) is a class of DFT functional that accounts for the electron density and its gradient, and it is essential for accurately describing the magnetic properties of iron compounds. aps.org Calculations on iron hydrides under pressure have shown that GGA can successfully predict their ferromagnetic nature. aps.org The choice of GGA functional is important, and various flavors exist, each with its strengths and weaknesses for specific applications.

Full-Potential Linearized Augmented Plane Wave (FLAPW) Method

The Full-Potential Linearized Augmented Plane Wave (FLAPW) method is a highly accurate, all-electron DFT approach, particularly well-suited for periodic systems like crystalline solids. fz-juelich.dewikipedia.orgflapw.de This method avoids shape approximations for the potential and charge density, making it a reliable tool for studying the electronic and magnetic properties of materials. fz-juelich.de The FLAPW method has been used to investigate the electronic band structures of complex hydrides and iron-containing compounds, providing a benchmark for other computational methods. aps.orgfrontiersin.org The basis set in FLAPW consists of augmented plane waves in the interstitial region and solutions of the radial Schrödinger equation inside muffin-tin spheres around the atoms, allowing for a precise description of the wave functions. youtube.comosaka-u.ac.jp

Pseudopotential Approaches

To reduce the computational cost of all-electron calculations, pseudopotential methods are frequently used. aps.org In this approach, the core electrons are treated as a frozen core, and their effect on the valence electrons is replaced by an effective potential, the pseudopotential. This approximation is generally valid as the core electrons are less involved in chemical bonding. Plane-wave pseudopotential DFT calculations have been successfully applied to study the electronic and magnetic structure of iron hydrides under pressure, demonstrating good agreement with experimental X-ray absorption and magnetic circular dichroism spectra. aps.org

Electronic Structure Analysis

Computational studies have shown that the ground state of the FeH₂ molecule has a quintet spin state (⁵A₁) with C₂ᵥ symmetry. iphy.ac.cn This indicates the presence of four unpaired electrons, making the molecule paramagnetic. iphy.ac.cn The electronic configuration of the iron center is crucial in determining the geometry and reactivity of the molecule. In more complex iron(I) hydride complexes, the iron center can adopt a high-spin d⁷ configuration. nih.gov

The density of states (DOS) provides information about the distribution of electronic states as a function of energy. For iron hydrides in the solid state, the DOS can reveal the contributions of iron and hydrogen orbitals to the electronic structure. rsc.org For instance, in complex hydrides like Mg₂FeH₆, the DOS shows a distinct band gap, indicating semiconducting behavior. rsc.org The nature of the Fe-H bond can be further elucidated by analyzing the projected density of states (PDOS), which decomposes the total DOS into contributions from different atomic orbitals.

The band structure, which describes the energy levels of electrons in a periodic solid, is another important aspect of the electronic structure. For crystalline iron hydrides, the band structure determines their electrical conductivity. Calculations on complex iron hydrides have shown that they can possess a direct band gap. researchgate.netresearchgate.net The electronic structure of iron hydrides is also sensitive to external pressure, which can induce phase transitions and alter the magnetic properties. aps.org

Table 2: Calculated Electronic Properties of FeH₂ and Related Systems

PropertyMethodSystemFinding
Ground State DFT (B3LYP)FeH₂ (molecule)⁵A₁ state with C₂ᵥ symmetry. iphy.ac.cn
Magnetic Moment DFT (GGA)dhcp-FeHFerromagnetic with a calculated moment of 2.2 µB per Fe atom. aps.org
Band Gap DFTMg₂FeH₆Semiconductor with a band gap of 1.9 eV. researchgate.net
Fe-H Bond DFT(AdL)FeHCalculated Fe-H stretching frequency of 1633 cm⁻¹. acs.orgnih.gov

Ground Electronic States and Excited States

Theoretical investigations into the electronic structure of the simple this compound (FeH₂) molecule are complex, and detailed characterizations of its ground and excited electronic states are not as extensively documented as those for the diatomic radical FeH or for more complex iron hydride compounds. nih.gov For the related FeH radical, the ground state has been identified as X ⁴Δ. nih.gov Excited spin states are crucial for understanding reactivity and magnetic properties. nih.gov In computational chemistry, determining excited states often involves methods beyond single-determinant approaches like standard Density Functional Theory (DFT), requiring multiconfigurational techniques or specially constructed excited-state methods. youtube.com These calculations, such as Configuration Interaction (CI), can determine the energies of excited states relative to the ground state and identify which electronic transitions are most significant. youtube.com

For Fe(II) complexes in general, the electronic ground state can be influenced by the coordination environment. nih.gov The interplay between different electronic states, such as metal-centered (MC) and metal-to-ligand charge transfer (MLCT) states, governs the photophysics of these compounds. nih.gov While specific term symbols for the ground and excited states of molecular FeH₂ are not detailed in the available research, the ground state is understood through its spin configuration, which is discussed in the following sections.

Spin States and Ligand Field Effects

The spin state of an iron(II) center is highly dependent on the geometry and the nature of the surrounding ligands, a concept explained by ligand field theory.

High-Spin, Intermediate-Spin, and Low-Spin Configurations

Iron(II) is a d⁶ metal, which allows for several possible spin configurations depending on how the six d-electrons populate the orbitals split by the ligand field. nih.gov The common ground spin states for iron(II) are:

Low-Spin (S=0): This diamagnetic state is often the ground state in octahedral geometries with strong-field ligands. nih.gov

High-Spin (S=2): This paramagnetic state, with four unpaired electrons, is frequently the ground state in tetrahedral or octahedral geometries with weak-field ligands. nih.gov

Intermediate-Spin (S=1): This paramagnetic configuration is less common but can become the ground state in a square-planar ligand field. nih.gov

In the context of iron hydrides, high-spin (S=2) configurations are particularly noteworthy. While most synthetic hydride complexes feature diamagnetic (low-spin) metal centers, high-spin iron hydrides have been identified as key intermediates in biological systems like nitrogenase. nih.gov Researchers have successfully synthesized rare examples of terminal, high-spin (S=2) Fe²⁺ hydride complexes. acs.org The stability of a particular spin state is a delicate balance between the ligand field splitting energy (Δ) and the electron pairing energy (P). youtube.com

Spin StateTotal Spin (S)Number of Unpaired ElectronsTypical GeometryMagnetic PropertiesExample System Context
Low-Spin00OctahedralDiamagneticFe(II) with strong-field ligands nih.gov
Intermediate-Spin12Square-PlanarParamagneticFe(II) in specific pincer-ligand complexes nih.gov
High-Spin24Tetrahedral / OctahedralParamagneticFe(II) with weak-field ligands, Nitrogenase cofactor nih.govnih.gov
Influence of Ligand Field Strength

The hydride ligand (H⁻) is considered a strong-field ligand. nih.gov Strong-field ligands cause a large energy splitting (Δ) between the d-orbitals. researchgate.net Consequently, hydride ligands typically enforce low-spin configurations at an iron center because it is energetically more favorable for electrons to pair up in the lower-energy orbitals than to occupy the high-energy orbitals. youtube.com

However, the effective ligand field strength of hydrides can be modulated. rsc.org For instance, the formation of bridging hydrides can attenuate the ligand field, making high-spin states more accessible. rsc.org The dynamic nature of hydride ligands is also crucial; because they are strong-field ligands, even small movements can induce large changes in d-orbital energies, potentially causing a rapid modulation between different spin states at the metal center. nih.gov The Fe-H bond itself is also affected by the spin state; the Fe-H stretching frequency is considerably lower in high-spin Fe(II) hydrides compared to low-spin and intermediate-spin analogues, suggesting a weaker Fe-H bond in the high-spin configuration. acs.org

Orbital Interactions (σH-H→dσ and dπ→σ*H-H)

The interaction of dihydrogen (H₂) with a metal center, which can be a precursor to the formation of a dihydride, is often described by two key orbital interactions. aps.org This model involves the dihydrogen molecule binding "side-on" to the iron center. The primary interactions are:

σH-H → dσ: This is a sigma donation from the filled σ bonding orbital of the H₂ molecule (the Highest Occupied Molecular Orbital, or HOMO) into an empty dσ-type orbital on the iron center. aps.org This interaction is a classic ligand-to-metal donation. aps.org

dπ → σH-H: This is a pi-backbonding interaction where electron density is donated from a filled dπ orbital on the iron center into the empty σ antibonding orbital of the H₂ molecule (the Lowest Unoccupied Molecular Orbital, or LUMO). aps.org

Electron-rich metal centers are expected to favor stronger donation into the σ*H–H orbital, which weakens the H-H bond and can lead to its cleavage, converting the dihydrogen ligand into two separate hydride ligands via oxidative addition. aps.org While a dihydrogen complex (Fe(H₂)) and a dihydride complex (FeH₂) can be isomers, they are distinct species. youtube.com

Charge Transfer and s-d Bonding Analysis

The bonding in metal hydrides involves a significant degree of charge transfer and complex orbital hybridization. In studies of other transition-metal dihydrides, analysis shows a clear electronic charge transfer from the less electronegative metal atom to the more electronegative hydrogen atoms. nih.gov This creates polarized M-H bonds with the hydrogen carrying a partial negative charge.

The bonding is more complex than a simple ionic interaction and involves significant covalent character through orbital hybridization. nih.gov Analysis of the valence bands of metal dihydrides points to a complex bonding scenario that involves not only the metal d-orbitals but also extended s and p states, indicating an s-d hybridization scheme. nih.gov In the case of FeH₂, a similar charge transfer from iron to the two hydrogen atoms is expected. The difference in electron density calculated between solid iron hydride (dhcp-FeH) and pure iron shows this redistribution of charge upon hydride formation. aps.org This bidirectional charge transfer, involving both ligand-to-metal donation (σ-bonding) and metal-to-ligand back-donation, is a fundamental aspect of metal-ligand interactions. nih.gov

Density of States (DOS)

The Density of States (DOS) is a critical tool in the theoretical and computational analysis of iron hydride's electronic structure. The DOS represents the number of available electronic states at each energy level.

Furthermore, vibrational spectroscopy techniques can be used to determine the vibrational density of states . Specifically, ⁵⁷Fe Nuclear Resonance Vibrational Spectroscopy (NRVS) provides the iron-specific partial vibrational density of states (PVDOS). rsc.orgnih.gov This experimental data can be directly compared with normal mode calculations from DFT to identify and assign Fe-H vibrational modes, such as wagging and stretching, providing deep insight into the bonding and dynamics of the hydride ligands. rsc.org

Thermodynamic and Energetic Considerations

The stability and bonding of this compound are governed by fundamental thermodynamic and energetic principles. These include the tautomeric relationship between its dihydride and dihydrogen forms, its heat of formation, and the energy required to break its chemical bonds.

This compound can theoretically exist in two tautomeric forms: the classical dihydride (H−Fe−H) and the non-classical dihydrogen complex (Fe(η²-H₂)). The equilibrium between these two forms is a delicate balance, influenced by the electronic properties of the metal center. In a dihydrogen complex, the H-H bond remains intact and binds side-on to the iron atom. This bonding involves two main orbital interactions: a sigma donation from the H₂ bonding orbital (σ) to a vacant d-orbital on the iron, and a pi back-donation from a filled d-orbital on the iron to the H₂ antibonding orbital (σ*). youtube.com

Electron-rich and π-basic metal centers tend to promote significant back-donation into the σ* orbital of the dihydrogen ligand. wikipedia.org This increased electron density in the antibonding orbital weakens and ultimately cleaves the H-H bond, leading to the formation of two distinct Fe-H bonds, characteristic of the classical dihydride structure. wikipedia.org This process is formally an oxidative addition.

Computational studies on related 16-electron iron(0) complexes, such as iron tetracarbonyl (Fe(CO)₄), provide insight into this equilibrium. For Fe(CO)₄, density functional theory (DFT) calculations have successfully located a stable energy minimum for the non-classical dihydrogen complex tautomer. nist.gov However, this dihydrogen species is only slightly more stable than the transition state for its conversion to the more stable classical cis-dihydride product, Fe(CO)₄H₂. nist.gov This illustrates the fine energetic balance that often exists between the two forms. For other iron hydride complexes, such as those supported by diketiminate ligands, stable dihydrogen complexes are not observed, suggesting the equilibrium strongly favors the dihydride form. researchgate.net

Table 1: Comparison of Dihydride vs. Dihydrogen Complexes

Feature Dihydride Complex (H-M-H) Dihydrogen Complex (M-(η²-H₂))
H-H Bond Cleaved Intact, but elongated
M-H Bonds Two distinct 2-center, 2-electron bonds One 3-center, 2-electron bond
Bonding Primarily σ-bonds σ-donation (H₂ → M) and π-backbonding (M → H₂ σ*)

| Favored by | Electron-rich, π-basic metal centers | Electron-deficient, less π-basic metal centers |

The standard enthalpy of formation (ΔH°f) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.org For gaseous this compound, this corresponds to the reaction:

Fe(s) + H₂(g) → FeH₂(g)

Theoretical and computational models suggest that the enthalpy of formation for iron hydride is likely small and may even be positive, indicating that the compound is thermodynamically unstable with respect to decomposition into its elements (iron and hydrogen gas). ustc.edu.cn This instability is a key characteristic of its chemistry.

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically (cleaving into two radical fragments). wikipedia.org For a polyatomic molecule like FeH₂, there are two sequential BDEs:

First BDE: FeH₂(g) → FeH(g) + H(g)

Second BDE: FeH(g) → Fe(g) + H(g)

These two values are not equal. The energy required to break the first Fe-H bond is different from the energy required to break the second. This phenomenon is also observed in other molecules, such as methane (B114726) (CH₄), where the energy to cleave each of the four C-H bonds is different. wikipedia.org The average of these sequential BDEs is known as the mean bond energy.

Specific, experimentally determined values for the sequential Fe-H bond dissociation energies in FeH₂ are not well-documented, a consequence of the molecule's high reactivity and instability. wikipedia.org However, the BDEs for many transition metal hydrides typically fall within the range of 55 to 65 kcal/mol.

Simulations of Hydride Motion and Dynamics

Computational simulations have become crucial for understanding the dynamic behavior of hydride ligands and the profound impact this motion has on the electronic structure of the iron center.

Hydride ligands are unique due to their small size and the non-directional nature of their 1s orbital bonding, which allows them to move with a low energy cost. nist.gov Theoretical and experimental studies on a dimeric diiron(II) hydride complex have revealed that the rapid motion of bridging hydride ligands can induce a surprising and significant change in the electronic configuration of the iron centers. nist.gov

In this model system, the movement of the hydrides causes the geometry at the two iron sites to interchange between tetrahedral and square planar. nist.gov This geometric change forces a flip between high-spin (S=2) and intermediate-spin (S=1) electronic configurations at the individual iron sites. nist.gov The rate of this hydride-driven spin-state flipping is temperature-dependent. nist.gov This demonstrates that the mobility of hydride ligands can be directly coupled to the magnetic and electronic properties of the metal center, a phenomenon with potential implications for catalysis. nist.gov

Table 2: Effect of Hydride Position on Iron(II) Center in a Dimeric Model

Hydride-Induced Geometry Local Spin State Total Spin (Dimer)
Site 1: Tetrahedral High-spin (S=2) S_total = 3
Site 2: Square Planar Intermediate-spin (S=1) S_total = 3
Hydride Rotation
Site 1: Square Planar Intermediate-spin (S=1) S_total = 3

Data sourced from computational and experimental studies on a diiron(II) hydride complex. nist.gov

The ligand field is the electrostatic environment created by the ligands surrounding a central metal ion, which causes the d-orbitals of the metal to split in energy. The magnitude of this splitting dictates the electronic and magnetic properties of the complex. Hydrides are considered strong-field ligands, meaning they cause a large energy splitting of the d-orbitals. nist.gov

Because of their strong-field nature, even small movements of hydride ligands can cause large changes in the ligand field at the iron center. nist.gov The dynamic interchange of geometries described above (tetrahedral vs. square planar) is a direct consequence of the hydride's mobility altering the ligand field. nist.gov As the hydrides rotate around the Fe-Fe vector in the model complex, the d-orbital energies are significantly modulated, leading to the observed changes in local spin state. nist.gov This ability of a highly mobile, strong-field ligand to rapidly modulate the electronic structure at a metal site highlights a unique aspect of hydride chemistry. nist.gov

Theoretical Predictions for Novel Iron Hydride Phases

Theoretical and computational investigations have been pivotal in predicting the behavior of the iron-hydrogen system under extreme pressures, suggesting a significant deviation from conventional stoichiometry. esrf.fr A general trend emerging from numerous first-principles calculations is that the hydrogen content in transition metal hydrides should substantially increase with pressure. esrf.fraps.org This has led to predictions of various polyhydrides with unusual stoichiometries for the Fe-H system. aps.org

Combined x-ray diffraction studies and total energy calculations have explored the Fe-H system at pressures up to 136 GPa. aps.org These studies have led to the discovery of new iron hydride compounds, confirming the theoretically predicted trend. aps.org While iron(I) hydride (FeH) with a double hexagonal close-packed (dhcp) structure is known to form at around 3.5 GPa, theoretical calculations predicted the existence of hydrogen-richer phases at much higher pressures. esrf.frissp.ac.ru

Computational modeling predicted the formation of this compound (FeH₂) at 67 GPa and iron(III) hydride (FeH₃) at 86 GPa. esrf.fraps.org For FeH₂, ab initio calculations were essential to determine the positions of the hydrogen atoms, which are difficult to resolve with x-ray diffraction alone. aps.org These calculations identified the crystal structure of this novel FeH₂ phase as tetragonal, belonging to the I4/mmm space group. esrf.fraps.org The structure is notable for its composition of alternating layers of atomic hydrogen and iron. esrf.fraps.org

Enthalpy calculations as a function of pressure are a key tool for predicting the stability of these novel phases. aps.org While some calculations indicated that FeH₂ might not be energetically favored over dhcp-FeH, it was suggested that factors like the inclusion of zero-point energy of H₂ molecules or the presence of hydrogen vacancies could lower the enthalpy of FeH₂ and stabilize it. aps.org The theoretical work highlighted that laser heating is necessary in experiments to overcome kinetic barriers to form these predicted higher hydrides. aps.org

Further theoretical predictions have suggested the possibility of even more hydrogen-rich phases, such as FeH₄ and FeH₅, at pressures exceeding 85 GPa. aps.orgwikipedia.org The exploration of the potential energy surface for iron hydrides at various pressures has been enhanced by the use of machine-learned interatomic potentials combined with minima hopping algorithms. aps.org These advanced computational techniques have successfully reproduced experimentally confirmed structures and have also identified other low-enthalpy configurations, revealing complex alterations and stacking faults in these phases. aps.org

The theoretical prediction and subsequent experimental confirmation of these novel iron hydride phases have fundamentally altered the known phase diagram of the Fe-H system at high pressures. aps.orgresearchgate.net

Table 1: Predicted High-Pressure Iron Hydride Phases

CompoundPredicted Formation Pressure (GPa)Crystal SystemSpace GroupReference
FeH~3.5Double Hexagonal Close-Packed (dhcp)P6₃/mmc esrf.frissp.ac.ru
FeH₂~67TetragonalI4/mmm esrf.fraps.org
FeH₃~86Simple CubicPm-3m esrf.fraps.org
FeH₅>85-- wikipedia.org

Spectroscopic and Diffraction Characterization of Iron Dihydride Feh₂ and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the structural and bonding characteristics of iron dihydride and its complexes. Techniques such as Infrared (IR) Spectroscopy and Nuclear Resonance Vibrational Spectroscopy (NRVS) provide detailed insights into the vibrational modes of these compounds, particularly the Fe-H bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment libretexts.orguwimona.edu.jm. This technique is instrumental in identifying functional groups and probing molecular structure.

The Fe-H stretching vibration is a key diagnostic feature in the IR spectra of iron hydride complexes. However, these absorption bands are often weak and can be difficult to detect. In many iron hydride compounds, the Fe-H stretching or bending modes are not clearly observable in the IR spectrum nih.govrsc.orgresearchgate.net. For instance, in the trans-HFe(CO)(dppe)₂ complex, the IR spectrum shows no clear evidence of Fe-H vibrations nih.govrsc.org. Similarly, for some high-spin iron species with bridging hydrides, isotope-sensitive vibrational bands are not evident in IR spectra nih.govscispace.com.

Despite these challenges, there are instances where the Fe-H stretch has been unambiguously identified. A notable example is the gas-phase FeH₂ radical, where the fundamental band of the antisymmetric stretching vibration (ν₃) was observed with a band origin at 1674.7196 cm⁻¹ aip.org. More recently, the first definitive IR characterization of a terminal hydride bound to a high-spin Fe²⁺ center was reported, showing a broad and somewhat weak resonance for the Fe-H stretch at 1576 cm⁻¹ acs.org. The position of the Fe-H stretching frequency is sensitive to the electronic spin state of the iron center, with low-spin iron hydrides typically exhibiting ν(Fe-H) above 1850 cm⁻¹ acs.org.

Selected Fe-H Stretching Frequencies (ν) from IR Spectroscopy
CompoundSpin StateVibrational ModeFrequency (cm⁻¹)Reference
FeH₂ (gas phase)High-spin (⁵Δg)Antisymmetric Stretch (ν₃)1674.7196 aip.org
(AdL)FeHHigh-spin (S=2)Terminal Fe-H Stretch1576 acs.org
trans-HFe(CO)(dppe)₂ (DFT calculation)Low-spinTerminal Fe-H Stretch~1851 nih.gov

IR spectroscopy is a powerful method for determining molecular geometry. For a triatomic molecule like FeH₂, the number of vibrational modes is determined by the formula 3N-5 for linear molecules and 3N-6 for non-linear molecules, where N is the number of atoms libretexts.orgwikipedia.org. A linear FeH₂ molecule (N=3) is expected to have 3(3)-5 = 4 vibrational modes. These are the symmetric stretch (ν₁), the antisymmetric stretch (ν₃), and a doubly degenerate bending mode (ν₂).

According to group theory selection rules, for a linear molecule with D∞h symmetry like FeH₂, the symmetric stretch (ν₁) is IR inactive because it does not induce a change in the dipole moment. Conversely, the antisymmetric stretch (ν₃) and the bending modes (ν₂) are IR active wikipedia.org. The detection of the ν₃ band of the FeH₂ radical in the gas phase by laser magnetic resonance, a technique sensitive to IR absorption, provided definitive evidence that the molecule is linear in its ground state aip.orgaip.org. The analysis of the rotational structure within this vibrational band further confirmed its linear geometry aip.org.

For example, in studies of the binuclear complex [(tBuL)Fe(μ₂-H)]₂, the FTIR spectra of the hydride and its deuterated analogue were found to be essentially identical, indicating that the Fe-H/D stretching bands were not observed acs.org. This lack of observable signals is a common feature for bridging hydrides in high-spin iron systems and demonstrates a significant limitation of IR spectroscopy for studying these specific vibrational modes nih.gov.

Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that probes the vibrational modes involving a specific isotope, in this case, ⁵⁷Fe. NRVS is not constrained by the same selection rules as IR or Raman spectroscopy and can detect vibrations regardless of changes in dipole moment or polarizability nih.gov. Its intensity is sensitive to the motion of the ⁵⁷Fe nucleus within a given normal mode, making it an ideal tool for studying iron-specific vibrations, including those that are silent in IR spectra nih.gov.

NRVS has proven to be exceptionally powerful for identifying high-frequency Fe-H vibrations that are often invisible in IR spectra. This capability has been crucial in characterizing various iron hydride and dihydrogen complexes nih.govscispace.comresearchgate.net.

In a study of an Fe(μ-H)₂Fe model complex, NRVS revealed distinct Fe-H stretching vibrations for the bridging hydrides at 1429 cm⁻¹ and 1228 cm⁻¹, which were absent in the corresponding IR spectrum nih.gov. Upon isotopic substitution with deuterium, these bands shifted to 1033 cm⁻¹ and 897 cm⁻¹, confirming their hydride origin nih.gov.

NRVS has also been used to observe some of the highest energy Fe-H vibrations ever recorded. In the complex trans-[⁵⁷Fe(η²-H₂)(H)(dppe)₂][BPh₄], the terminal ⁵⁷Fe-H stretch was observed at 1915 cm⁻¹, and an asymmetric ⁵⁷Fe-H₂ stretch was found at 1774 cm⁻¹ nih.gov. These observations highlight the unique sensitivity of NRVS for characterizing high-frequency modes involving hydrogen, which are fundamental to understanding catalytic cycles in systems like hydrogenases and nitrogenases nih.gov. Furthermore, Fe-H bending and Fe-μH-Fe wagging modes have been successfully identified using NRVS in various model compounds nih.gov.

Selected High-Frequency Fe-H Vibrations from NRVS
Compound / Complex TypeVibrational ModeFrequency (cm⁻¹)Reference
trans-[⁵⁷Fe(η²-H₂)(H)(dppe)₂][BPh₄]Terminal ⁵⁷Fe-H Stretch1915 nih.gov
trans-[⁵⁷Fe(η²-H₂)(H)(dppe)₂][BPh₄]Asymmetric ⁵⁷Fe-H₂ Stretch1774 nih.gov
Singly-bridging LNi(μ-H)FeL complexBridging Fe-H Stretch1468 / 1532 nih.gov
Doubly-bridging LFe(μ-H)₂FeL complexBridging Fe-H Stretch~1450 nih.gov
Fe(μ-H)₂Fe model complexBridging Fe-H Stretch1429 / 1228 nih.gov

Nuclear Resonance Vibrational Spectroscopy (NRVS)

Isotope Labeling Studies (⁵⁷Fe, D)

Isotope labeling is a powerful tool for probing the local environment of iron and hydrogen atoms within these complexes. The substitution of naturally abundant isotopes with their heavier counterparts, namely ⁵⁷Fe and deuterium (D), induces measurable changes in spectroscopic signals, providing invaluable structural and bonding information.

⁵⁷Fe Mössbauer Spectroscopy: This technique is particularly sensitive to the electronic environment of the iron nucleus. In studies of iron hydrides formed under high pressure, ⁵⁷Fe Mössbauer spectra reveal distinct magnetic hyperfine patterns. issp.ac.ruaps.org For instance, the formation of a double hexagonal close-packed (dhcp) iron hydride structure results in two non-equivalent iron sites, which are distinguishable in the Mössbauer spectrum. issp.ac.ruaps.org The isomer shifts observed for these hydride phases are notably more positive than those of other metallic iron phases, suggesting a unique electronic structure arising from the iron-hydrogen bonding. aps.org Mössbauer spectroscopy has also been instrumental in determining the spin state of iron in various hydride complexes. For example, the isomer shifts for high-spin iron(II) β-diketiminate hydride complexes are consistent with those of other high-spin iron(II) compounds. acs.orgnih.gov

Deuterium Labeling: The substitution of hydrogen with deuterium is widely used to confirm the presence of Fe-H bonds and to study kinetic isotope effects. In high-spin iron(II) hydride complexes, deuterium labeling has been used to monitor H/D exchange reactions. acs.orgnih.govnih.gov While the hydride signal itself may not be directly observable in the ¹H NMR spectra of these paramagnetic complexes, the isotopic substitution influences the chemical shifts of other protons in the molecule through the paramagnetic isotope effect on chemical shift (PIECS). acs.orgnih.gov This effect allows for the monitoring of H/D exchange at the bridging hydride positions. nih.gov In vibrational spectroscopy, deuteration leads to predictable shifts in the frequencies of Fe-H stretching and bending modes, confirming their assignment. nih.govnih.gov For example, a feature observed at 719 and 746 cm⁻¹ in the Nuclear Resonance Vibrational Spectroscopy (NRVS) spectrum of an iron hydride complex shifts to 613 cm⁻¹ upon deuteration, confirming its assignment as an Fe-H bending mode. nih.gov

Analysis of Fe-H₂ Bending Modes

Vibrational spectroscopy, particularly infrared (IR), Raman, and Nuclear Resonance Vibrational Spectroscopy (NRVS), provides direct information about the bonding and geometry of the FeH₂ unit through the analysis of its vibrational modes. While Fe-H stretching frequencies are often found in the range of 1800 to 2000 cm⁻¹, the lower frequency bending modes are also highly informative. nih.gov

The following table summarizes representative Fe-H bending modes observed in an this compound complex:

Vibrational ModeExperimental Frequency (cm⁻¹)Assignment
In-plane, in-phase Fe-H₂ and Fe-H bending823Coupled bending motion
Out-of-plane, in-phase Fe-H₂ and Fe-H bending733Coupled bending motion

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for characterizing the structure and dynamics of this compound complexes in solution. Different NMR parameters, including chemical shifts, coupling constants, and relaxation times, provide a wealth of information.

¹H NMR for Dihydride/Dihydrogen Differentiation

¹H NMR spectroscopy is crucial for distinguishing between classical dihydride (two separate H⁻ ligands) and non-classical dihydrogen (a single η²-H₂ ligand) formulations. The chemical shift of the hydride protons is a primary indicator. While terminal iron hydrides typically resonate at negative chemical shifts, the values for dihydrogen complexes are generally found in the range of 0 to -10 ppm. umb.edu However, the chemical shift alone is not always definitive.

A more reliable method for differentiation is the measurement of the H-D coupling constant in partially deuterated samples. academie-sciences.fracs.orgnih.gov The observation of a significant J(HD) coupling constant, typically between 20 and 34 Hz, is a hallmark of a dihydrogen complex, indicating that the H-D bond is largely intact. umb.edunih.gov In contrast, classical dihydride complexes exhibit very small J(HD) couplings, on the order of a few Hertz. umb.edumit.edu For instance, the dihydrogen complex [Cp*Fe(dppe)(η²-H₂)]⁺ exhibits a J(HD) of 27.0 Hz, confirming its non-classical structure. academie-sciences.fr

Spin-Spin Coupling (JHD) as a Characterization Tool

As mentioned above, the magnitude of the one-bond H-D spin-spin coupling constant (¹JHD) is a definitive tool for distinguishing between dihydride and dihydrogen complexes. nih.govresearchgate.net This coupling arises from the interaction between the nuclear spins of the hydrogen and deuterium atoms mediated by the bonding electrons. In a dihydrogen complex, the H-D bond is preserved, leading to a large coupling constant. nih.gov For example, ¹JHD values of 30.7 Hz and 29.0 Hz were observed for the dihydrogen complexes [CpFe(H₂)(dppe)]⁺ and [CpFe(H₂)(dppp)]⁺, respectively. acs.org

The magnitude of ¹JHD can also provide an estimate of the H-H distance in the corresponding dihydrogen complex. academie-sciences.fr Correlations have been established that relate the ¹JHD value to the H-H bond length. academie-sciences.fr For [Cp*Fe(dppe)(η²-H₂)]⁺, the observed ¹JHD of 27.0 Hz corresponds to an estimated H-H distance of 0.97 ± 0.01 Å. academie-sciences.fr

The following table presents ¹JHD coupling constants for selected iron dihydrogen complexes:

Complex¹JHD (Hz)
[Cp*Fe(dppe)(η²-HD)]⁺BF₄⁻27.0
[CpFe(HD)(dppe)]⁺BF₄⁻30.7
[CpFe(HD)(dppp)]⁺BF₄⁻29.0

Spin-Lattice Relaxation Times (T₁)

The spin-lattice relaxation time (T₁) of the hydride protons in the ¹H NMR spectrum provides another valuable piece of information for differentiating between dihydride and dihydrogen isomers. nih.gov The T₁ value is sensitive to the dipolar coupling between nearby protons. In a dihydrogen complex, the two hydrogen atoms are very close to each other, leading to a strong dipolar interaction and consequently a short T₁ relaxation time. academie-sciences.fr Dihydride complexes, where the H-H distance is significantly larger, exhibit much longer T₁ values. umb.edu

The measurement of T₁ as a function of temperature can reveal a minimum T₁ value (T₁,min), which is directly related to the H-H distance. For the dihydrogen complex [Cp*Fe(dppe)(η²-H₂)]⁺, a short T₁,min value was consistent with an H-H distance of 0.98(1) Å. academie-sciences.fr Similarly, for [CpFe(H₂)(dppp)]BF₄, the T₁,min was found to be 7 ms at 220 K. acs.org

X-ray Diffraction (XRD) and Crystallography

Despite this limitation, XRD has been successfully used to characterize a number of this compound complexes. For example, the crystal structure of trans-[Cp*Fe(dppe)(H)₂]⁺BF₄⁻ confirmed its formulation as a classical iron(IV) dihydride with a transoid arrangement of the hydride ligands. academie-sciences.fr In some cases, the hydride ligands can be located in the electron density map, but their positions cannot be refined accurately. academie-sciences.fr

X-ray diffraction has also been instrumental in studying the structure of iron hydrides formed under high pressure. These studies have shown that iron can form a double hexagonal close-packed (dhcp) structure in the presence of hydrogen. issp.ac.ruaps.orgresearchgate.net The evolution of the diffraction patterns with temperature and pressure provides insights into the phase transitions and stability of these materials. researchgate.net

The following table summarizes key crystallographic data for an exemplary this compound complex:

CompoundCrystal SystemSpace GroupFe-H Distances (Å)H-Fe-H Angle (°)
trans-[Cp*Fe(dppe)(H)₂]⁺BF₄⁻MonoclinicP2₁/n~1.5 (located)~180 (transoid)

Powder X-ray Diffraction (PXRD) for Bulk Materials

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline materials, including this compound. It provides information on the phase purity, crystal structure, and lattice parameters of the synthesized material. PXRD patterns of polycrystalline α-iron metallic powder, for instance, are used to identify the body-centered cubic (BCC) α phase. researchgate.netnaturalspublishing.com In studies of iron hydrides formed under high pressure and temperature, in situ PXRD is crucial for observing phase transformations. researchgate.netresearchgate.net For example, upon cooling, diffraction profiles can show the evolution from a face-centered cubic (fcc) dominant region to hexagonal close-packed (hcp) and then to a double hexagonal close-packed (dhcp) dominant region. researchgate.net Analysis of these patterns allows for the determination of the unit cell dimensions and can reveal the presence of different iron hydride phases within a sample. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Complexes

Single crystal X-ray diffraction provides detailed three-dimensional structural information about this compound complexes at the atomic level. This technique has been instrumental in characterizing a variety of these complexes, revealing the coordination geometry around the iron center and the arrangement of ligands. academie-sciences.frrsc.orgrsc.org For instance, the crystal structure of the iron(IV) dihydride complex trans-[Cp*Fe(dppe)(H)₂]⁺BF₄⁻ was determined by single-crystal X-ray diffraction, confirming a transoid arrangement of the hydride ligands. academie-sciences.fracademie-sciences.fr Similarly, the technique has been used to characterize iron(III) complexes, such as those with 1,10-phenanthroline and succinate ligands, revealing their crystal packing and intermolecular interactions. mdpi.com The solid-state structure of various iron hydride complexes, including those with isocyanide or bridging formate ligands, have also been elucidated using this method. nih.gov

Determination of Crystal Structures (e.g., Body-Centred Tetragonal)

Through diffraction studies, various crystal structures have been identified for this compound and its allotropes under different conditions. At temperatures up to at least -173 °C, iron(II) hydride is predicted to adopt a body-centered tetragonal (BCT) crystal structure with the I4/mmm space group. wikipedia.org In this arrangement, the iron atoms exhibit a capped square-antiprismatic coordination geometry. wikipedia.org Under high-pressure conditions, hydrogen incorporates into the interstitial sites of iron, leading to the formation of hydrides with different structures, such as double hexagonal close-packed (dhcp), hexagonal close-packed (hcp), and face-centered cubic (fcc). researchgate.net The dhcp structure of iron hydride is stable over a wide range of pressures and temperatures. researchgate.net

Neutron Diffraction

Neutron diffraction is a powerful technique that overcomes the primary limitation of X-ray diffraction in studying metal hydrides.

Accurate Localization of Hydrogen Atoms

Neutron diffraction is exceptionally well-suited for accurately locating hydrogen atoms within a crystal lattice. researchgate.netnih.govnih.gov Unlike X-rays, neutrons are scattered by atomic nuclei, and the scattering cross-section of hydrogen (or its isotope deuterium) is comparable to that of heavier metals like iron. iupac.orgosti.gov This allows for the precise determination of metal-hydrogen bond lengths and angles. iupac.org For example, neutron diffraction studies on iron deuteride with a double hexagonal close-packed (dhcp) metal lattice have shown that deuterium atoms occupy all available octahedral interstitial sites. issp.ac.ru Similarly, in the hexagonal close-packed (hcp) phase of iron deuteride, neutron diffraction revealed that deuterium atoms randomly occupy approximately 42% of the octahedral sites. issp.ac.ru This technique has been crucial in understanding the precise structural details of various iron hydrides formed under high pressure. researchgate.net

Determination of H-H Bond Lengths in Dihydrogen and Dihydride Complexes

Neutron diffraction is a critical tool for distinguishing between classical dihydride complexes (M-H) and non-classical dihydrogen complexes (M-(η²-H₂)), as it can accurately measure the distance between the two hydrogen atoms (the H-H bond length). stfc.ac.ukmit.edu In a true dihydrogen complex, the H-H bond is partially intact, and the H-H distance is typically short, in the range of 0.8–1.0 Å. mit.edupnas.orgnih.gov As the H-H bond elongates, the complex can be described as a "compressed dihydride." pnas.orgnih.gov Neutron diffraction studies have been essential in characterizing this continuum. For instance, a neutron diffraction study of W(CO)₃(PⁱPr₃)₂(H₂) revealed an H-H distance of 0.84 Å, confirming it as a dihydrogen complex. mit.edu In contrast, classical dihydrides exhibit much longer H-H separations, typically around 1.8 Å. stfc.ac.uk This precise measurement of the H-H distance is fundamental to understanding the nature of the metal-hydrogen interaction and the degree of oxidative addition of H₂ to the metal center. stfc.ac.uk

Electron Microscopy Techniques

Electron microscopy is a critical tool for understanding the physical characteristics of this compound (FeH₂) at the micro- and nanoscale. It provides direct imaging of the material's morphology and crystal structure.

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and morphology of materials. In the study of complex hydrides, such as those involving magnesium, iron, and cobalt, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) is used to analyze the elemental distribution and phase segregation within the samples after synthesis and hydrogen absorption/desorption cycles. researchgate.net For instance, in Mg₂FeH₆ and related complex hydrides, SEM-EDS analysis can reveal significant segregation of unreacted components, providing insight into the reaction kinetics and efficiency. researchgate.net This technique is essential for evaluating the microstructure of synthesized iron hydride powders.

Scanning Transmission Electron Microscopy (STEM) offers high-resolution imaging and analytical capabilities. It is particularly useful for obtaining detailed information about the structure and composition of nanomaterials. In the context of iron-based materials, STEM can be employed to characterize the distribution of elements at the nanoscale and to identify different phases present in complex samples.

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. High-resolution TEM (HRTEM) is particularly powerful for studying the crystal structure of materials like granular Co-Pt multilayers, allowing for direct visualization of the atomic lattice. researchgate.net While specific TEM studies focused solely on FeH₂ are not prevalent in the provided search results, the technique is fundamental in materials science for determining crystal structures, identifying defects, and analyzing phase transformations, all of which are relevant to the study of iron hydrides.

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD)

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) are powerful, element-specific techniques used to investigate the electronic and magnetic structure of materials. aps.orgwikipedia.orgubc.ca

XAS provides information on the local electronic structure, oxidation state, and coordination environment of the absorbing atom. nih.govorientjchem.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and geometry of the iron atoms, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides details about the local atomic structure, such as coordination numbers and bond distances. orientjchem.org For iron hydrides, XAS at the Fe K-edge can track changes in the electronic structure of iron upon hydrogenation. aps.org Studies have used XAS to investigate the transition from body-centered cubic (bcc) Fe to the double hexagonal close-packed (dhcp) structure of FeH. aps.org

XMCD, which is the difference between the absorption of left and right circularly polarized X-rays in a magnetic field, provides element-specific information about the magnetic properties. aps.orgwikipedia.org This technique has been crucial in studying the magnetic properties of iron hydride (FeH) under high pressure. aps.org By applying XMCD at the Fe K-edge, researchers have investigated the modification of magnetic properties during the formation of dhcp-FeH from bcc-Fe and have identified a pressure-induced magnetic transition from a ferromagnetic to a paramagnetic state at around 28 GPa. aps.org The technique allows for the determination of spin and orbital magnetic moments, revealing that hydrogen atoms in dhcp-FeH carry a small spin magnetic moment oriented opposite to that of the iron atoms. aps.orgstanford.edu

TechniqueInformation ProbedApplication to this compound (FeH₂)
XAS Local electronic structure, oxidation state, coordination geometry. nih.govorientjchem.orgInvestigating the electronic changes in iron upon hydrogenation and during phase transitions (e.g., bcc-Fe to dhcp-FeH). aps.org
XMCD Element-specific spin and orbital magnetic moments. wikipedia.orgStudying the magnetic properties of FeH under pressure, including the transition from a ferromagnetic to a paramagnetic state. aps.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the elements within the top ~10 nm of a material's surface. carleton.edu

For iron compounds, XPS is widely used to identify the oxidation states of iron (e.g., Fe(0), Fe(II), Fe(III)). xpsfitting.comthermofisher.com The Fe 2p region of the XPS spectrum is characteristic of the iron's chemical state, with different oxides and metallic iron showing distinct binding energies and peak shapes. thermofisher.com For instance, the Fe 2p₃/₂ peak for metallic iron is found at approximately 706.7 eV, while for FeO it is around 709.6 eV and for Fe₂O₃ it is near 710.8 eV. thermofisher.com The spectra of high-spin Fe(II) and Fe(III) compounds are complex, exhibiting multiplet splitting and satellite peaks that can be used to distinguish between different chemical states. xpsfitting.comthermofisher.com In the context of this compound, XPS would be valuable for analyzing the surface for oxidation, which can readily occur, and for confirming the chemical state of iron in the hydride form, distinguishing it from metallic iron or surface oxides. researchgate.netresearchgate.net

Iron SpeciesApproximate Fe 2p₃/₂ Binding Energy (eV)
Fe metal706.7
FeO (Fe²⁺)709.6
Fe₂O₃ (Fe³⁺)710.8
FeCl₂ (Fe²⁺)710.4

Note: These values are approximate and can vary slightly depending on the specific compound and instrument calibration. thermofisher.com

Mössbauer Spectroscopy

Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is an exceptionally sensitive technique for probing the local environment of iron nuclei. It provides detailed information on the chemical state, structure, and magnetic properties of iron-containing materials. nih.gov

This technique has been instrumental in characterizing iron hydrides formed under high pressure. The Mössbauer spectrum of iron hydride exhibits distinct features compared to that of pure α-iron. aps.orgaps.org When iron is hydrogenated to form the dhcp phase, the Mössbauer spectrum reveals two distinct magnetic hyperfine patterns, corresponding to the two non-equivalent iron sites in the dhcp structure. aps.orgaps.orgissp.ac.ru

Key parameters obtained from Mössbauer spectra of iron hydrides include:

Isomer Shift (δ): The isomer shifts for iron hydride are notably more positive than for other metallic iron phases. This suggests a reduction in the 4s electron density at the iron nucleus, possibly due to bonding with hydrogen. aps.orgaps.org

Hyperfine Fields (Bhf): The hyperfine fields in iron hydride are slightly smaller than that of α-iron, indicating a reduction in the magnetic moment of the iron atoms upon hydrogenation. aps.orgaps.org The two iron sites in the dhcp structure show different hyperfine fields. aps.org

Quadrupole Splitting (ΔEQ): For iron hydride formed under pressure, the quadrupole splitting is typically negligible, indicating a relatively symmetric local environment for the iron atoms. aps.orgaps.org

Mössbauer spectroscopy has also been used to characterize various iron hydride complexes, including dimeric iron(II) hydride complexes where the technique can distinguish between inequivalent iron sites with different electronic structures. nih.gov In studies of terminal iron(I) hydride complexes, Mössbauer spectroscopy helps to confirm the oxidation state and geometry of the iron center. nih.gov

ParameterObservation in Iron Hydride (dhcp phase)Interpretation
Isomer Shift (δ) More positive compared to α-Fe (approx. 0.4 mm/s). aps.orgaps.orgReduction in 4s electron density at the Fe nucleus due to Fe-H bonding. aps.orgaps.org
Hyperfine Field (Bhf) Two distinct fields, both slightly smaller than α-Fe (e.g., ~263-276 kOe and ~309-317 kOe between 3.5 and 10.4 GPa). aps.orgReduction of the magnetic moment on Fe atoms; two non-equivalent Fe sites in the dhcp structure. aps.orgaps.org
Quadrupole Splitting (ΔEQ) Negligible. aps.orgaps.orgIndicates a high degree of local symmetry around the iron nuclei. aps.org

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Direct thermogravimetric (TGA) and differential thermal analysis (DTA) of the simple binary compound this compound (FeH₂) under standard conditions are not feasible due to the compound's inherent instability. Iron hydrides are thermodynamically stable only at extremely high pressures, typically in the gigapascal (GPa) range, and are not stable at ambient pressure and temperature. issp.ac.ruresearchgate.net

Thermal Stability and Decomposition:

Research into the iron-hydrogen (Fe-H) system has established that iron hydrides, including phases like FeH and FeH₂, can be synthesized under high-pressure and high-temperature conditions. researchgate.netsemanticscholar.orgresearchgate.net However, these high-pressure phases are metastable when brought to atmospheric pressure.

Key findings regarding the thermal behavior of iron hydrides include:

High-Pressure Stability: Iron hydrides require pressures of several gigapascals to remain thermodynamically stable. issp.ac.ru For instance, the formation of an iron hydride (FeH) from iron and hydrogen has been observed at pressures of 3.5 GPa, with decomposition occurring when the pressure is reduced to about 2.2 GPa. researchgate.net

Rapid Decomposition at Ambient Pressure: Upon release of pressure, iron hydrides rapidly decompose back into iron and hydrogen gas. This decomposition is accelerated by warming. Studies have shown that the hydrides are unstable and quickly decompose when heated above 150 K (-123 °C) at ambient pressure. issp.ac.ru

This rapid and often immediate decomposition at atmospheric pressure precludes the possibility of analysis by conventional TGA or DTA, which involve controlled heating of a sample to observe weight changes or thermal events over a temperature ramp, typically starting from ambient temperature. The material would decompose long before any meaningful thermal analysis could be conducted.

To study these materials, scientists use specialized techniques such as in-situ X-ray diffraction within diamond anvil cells at high pressure or by quenching the high-pressure sample to liquid nitrogen temperatures. issp.ac.ru This "quenched" metastable state allows for some analysis at ambient pressure, but the material remains highly sensitive to temperature increases. issp.ac.ru

Reactivity and Reaction Mechanisms of Iron Dihydride Feh₂ Complexes

Mechanistic Investigations

Dearomatization Pathways

The participation of iron dihydride complexes in catalytic cycles can involve dynamic transformations of their supporting ligands, notably in systems employing pincer ligands. For iron complexes featuring P-N-P pincer frameworks, catalytic hydrogenation processes have been shown to proceed via mechanisms that involve the dearomatization and subsequent re-aromatization of the ligand backbone acs.orgacs.org. In these pathways, the active this compound species undergoes hydride transfer to a substrate, leading to the formation of an iron-alkoxide intermediate. This is often followed by an intramolecular proton transfer from the iron hydride to the ligand backbone, inducing dearomatization. The catalytic cycle is typically completed by processes that regenerate the active dihydride species, which may involve proton shuttling and the release of the hydrogenated product acs.org. This ligand dearomatization/aromatization sequence is a key feature that allows these iron complexes to mediate hydrogen transfer effectively, mirroring mechanisms observed in more established noble metal catalysts acs.orgacs.org.

Redox Leveling

Redox leveling refers to the phenomenon where a catalyst system maintains a relatively constant operating potential across a series of electron-transfer steps, a characteristic often observed in biological metalloenzymes like nitrogenase researchgate.netrsc.orgrsc.org. This compound complexes, particularly those functionalized with pendant Lewis acidic groups, can exhibit this behavior. The incorporation of Lewis acids, such as borane (B79455) units within the ligand sphere, can modulate the electronic environment around the iron center and influence its redox properties rsc.orgrsc.org. These Lewis acid-ligand interactions can provide an avenue for redox leveling, effectively buffering the potential required for catalytic transformations. For instance, studies on borane-capped iron dihydrides have shown that the presence of these Lewis acids can lead to a significant variation in reduction potentials across a series of related complexes, demonstrating their role in tuning electrochemical behavior rsc.org. The ability of these Lewis acids to interact with substrates or other species can further influence these potentials, offering a mechanism analogous to how biological systems manage electron transfer rsc.orgrsc.org.

Table 1: Redox Potentials of Iron Complexes with Lewis Acid Interactions

Complex Description Lewis Acid Interaction Redox Potential (vs. Fc/Fc⁺) Reference
(BuPDPtBu)FeX₂ series (X=Cl, Br) None Varies by 340 mV rsc.org
(BBNPDPtBu)FeX₂ (X=Cl, Br) N/A (part of ligand) Varies by 340 mV rsc.org

Spin-State Changes During Reactions

The electronic configuration and spin state of this compound complexes are intimately linked to their reactivity and can undergo significant changes during catalytic cycles. Iron, being a first-row transition metal, can readily access different spin states (e.g., high-spin and low-spin) depending on the ligand field strength and coordination environment. For example, this compound complexes can exist in high-spin configurations, which are often stabilized by weaker-field ligands or specific coordination geometries rsc.orgrsc.org. Upon interaction with substrates or during key steps like dihydrogen (H₂) addition or elimination, these complexes can transition between spin states, often accompanied by changes in molecular geometry acs.orguni-muenchen.de.

Table 2: Spin State and Geometry of this compound Complexes

Complex Description Spin State Geometry Reference
[FeHdppe₂]⁺ Singlet Octahedral acs.org
[FeHdppe₂]⁺ Triplet Quadratic-pyramidal acs.org

Table 3: Magnetic Moments of this compound Complexes

Complex Description Magnetic Moment (μeff) Temperature Reference

List of Mentioned this compound Complexes and Related Species:

this compound complexes (general)

cis-FeH₂ complex supported by bis[2-(diisopropylphosphino)phenyl]phosphine (iPrPPHP)

(BBNPDPtBu)FeBr₂

[FeHdppe₂]⁺

FePNPCH2

FePNPNH

FePNPNCH3

FePNPO

(DIPPCCC)FeIIH(CO)₂

(DIPPCCC)FeIIH(PMe₃)(CO)

(DIPPCCC)FeIIH(PMe₃)(tBuNC)

(iPrPPHP)Fe(CO)H₂

(iPrPNP)FeH₂(N₂)

(iPrPNP)FeH₂(H₂)

(H₄-iPrCNC)FeH₂(N₂)

(H₄-iPrCNC)FeH₂(η²-H₂)

[(β-diketiminate)Fe(μ-H)]₂

Applications and Emerging Research Areas of Iron Dihydride Feh₂ Systems

Catalysis

Iron complexes, often featuring dihydride intermediates, are being explored for their catalytic capabilities across several key areas of organic synthesis.

Homogeneous Catalysis

Iron complexes have demonstrated considerable promise in homogeneous catalysis, offering sustainable alternatives to noble metal catalysts. Pincer-type iron complexes, in particular, have shown excellent stability and selectivity in various reactions researchgate.netacs.org. These complexes can facilitate both hydrogenation and dehydrogenation processes through reversible hydrogen transfer, often involving iron dihydride species as key intermediates nsf.gov. For instance, iron pincer complexes have been employed in the catalytic dehydrogenation of formic acid, achieving high turnover numbers (TONs) and turnover frequencies (TOFs) nsf.govmdpi.com. Mechanistic studies suggest that these processes involve the formation of this compound complexes, which then undergo protonation and subsequent dihydrogen release nsf.govmdpi.com.

Development of Earth-Abundant Transition Metal Catalysts

The drive towards sustainable chemistry has spurred significant interest in earth-abundant transition metals like iron as replacements for precious metals in catalysis researchgate.netnih.govfrontiersin.orgnih.govcsic.esscispace.comnih.govacs.orgacs.org. Iron-based catalysts, including those involving this compound species, are being developed for a wide array of reactions, such as alkene hydrosilylation frontiersin.orgnih.govcsic.esscispace.comrsc.orgnih.govlibretexts.orgnih.govbohrium.com, hydrogenation, and dehydrogenation researchgate.netnih.govrsc.orgmit.edu. These efforts aim to match or surpass the performance of noble metal catalysts while offering economic and environmental advantages researchgate.netnih.govcsic.esscispace.comacs.orgacs.org. For example, iron complexes with pyridine(diimine) ligands have shown that first-row transition metals can compete with or outperform precious metals in olefin hydrosilylation nih.govscispace.com.

Hydrogenation and Transfer Hydrogenation

This compound complexes are recognized as crucial intermediates in many iron-catalyzed hydrogenation and transfer hydrogenation reactions researchgate.netmit.edu. These complexes, often stabilized by robust ligand frameworks like pincer ligands, can efficiently catalyze the reduction of various unsaturated bonds, including those in aldehydes, ketones, imines, and nitro compounds researchgate.net. For example, iron pincer complexes have been utilized for the transfer hydrogenation of ketones and aldehydes using glycerol (B35011) as a hydrogen source researchgate.net. Research has also focused on developing iron catalysts for the hydrogenation of formamides and carboxylic acid derivatives, with some systems achieving high turnover numbers researchgate.netrsc.org. Mechanistic investigations often point to the involvement of this compound species in these catalytic cycles researchgate.netacs.orgnih.govrsc.orgchemrxiv.org.

Dehydrogenation

This compound complexes play a role in dehydrogenation reactions, notably the dehydrogenation of formic acid (FADH) nsf.govmdpi.commit.edu. In these processes, this compound species are often formed in situ and are responsible for the catalytic cycle, releasing dihydrogen and regenerating the catalyst nsf.govmdpi.com. For instance, iron pincer complexes have been shown to catalyze the dehydrogenation of formic acid efficiently, with mechanistic studies suggesting a pathway involving protonation of the this compound catalyst, followed by dihydrogen liberation nsf.govmdpi.com. Research has also explored the use of iron complexes for the dehydrogenation of alcohols and alkanes mit.edu.

Hydrosilylation

Iron-catalyzed hydrosilylation has seen significant advancements, with iron complexes, including those involving dihydride intermediates, demonstrating high activity and selectivity in the addition of Si-H bonds across unsaturated substrates like alkenes, alkynes, aldehydes, and ketones researchgate.netfrontiersin.orgnih.govcsic.esscispace.comrsc.orgnih.govlibretexts.orgnih.govresearchgate.netrsc.org. These iron catalysts are being developed as earth-abundant alternatives to traditional platinum catalysts researchgate.netfrontiersin.orgnih.govcsic.esscispace.comrsc.orgnih.govlibretexts.orgrsc.org. For example, iron complexes with phenanthroline-imine ligands have been shown to catalyze both anti-Markovnikov hydrosilylation of terminal alkenes and 1,2-anti-Markovnikov hydrosilylation of conjugated dienes rsc.org. Mechanistic studies often propose catalytic cycles involving iron hydride or dihydride species csic.esnih.govlibretexts.orgnih.govresearchgate.netwikipedia.org. A well-defined this compound complex has also been reported as a precatalyst for the efficient hydrosilylation of aldehydes and ketones under visible light activation researchgate.net.

Bioinspired Catalysis (e.g., Hydrogenases, Nitrogenase Models)

The study of bioinspired iron complexes, particularly those mimicking the active sites of hydrogenases and nitrogenases, is an active area of research nih.govmdpi.comrsc.orgacs.orgnih.govresearchgate.netcaltech.eduacs.orgacs.orgmdpi.comlibretexts.org. These biomimetic systems aim to understand and replicate the catalytic mechanisms of these metalloenzymes, which are crucial for energy conversion and nitrogen fixation. Iron-dithiolate complexes are synthesized as functional models for [FeFe]-hydrogenases, catalyzing the interconversion of protons and dihydrogen mdpi.comrsc.orgnih.govresearchgate.net. Research in this domain often involves investigating hydride intermediates and their role in proton reduction or dihydrogen oxidation mdpi.comrsc.orgnih.govresearchgate.net. Similarly, synthetic iron complexes are being developed as models for nitrogenase, aiming to achieve the catalytic reduction of nitrogen to ammonia (B1221849) caltech.eduacs.orgacs.orgmdpi.com. These studies often involve understanding the complex interplay of metal-hydride bonds and substrate binding within the catalytic cycle acs.orgacs.orgmdpi.com.

Hydrogen Storage Materials (Potential and Challenges)

This compound (FeH₂) has garnered interest for its potential utility in hydrogen storage technologies. researchgate.netwarwick.ac.uk Theoretical considerations suggest that in a polymeric FeH₂ structure, each iron atom might be capable of binding up to four molecules of hydrogen (H₂), a property that could be advantageous for hydrogen storage at room temperature. warwick.ac.uk However, the practical realization of FeH₂ as a hydrogen storage material faces significant hurdles. Its inherent kinetic instability at ambient conditions restricts its widespread use. wikipedia.org Furthermore, the synthesis of FeH₂ in bulk quantities has proven challenging, frequently necessitating the application of extreme pressures due to the limited solubility of hydrogen within iron. wikipedia.orgwarwick.ac.uk

Geophysical and Planetary Science

The study of iron-hydrogen systems, including compounds related to this compound, holds relevance for understanding the composition and internal dynamics of planets. researchgate.net

Advanced Materials Science

This compound (FeH₂) plays a foundational role in the formation and characteristics of specific iron-hydrogen alloys. wikipedia.org Within these alloys, hydrogen can precipitate as iron(II) hydride when the hydrogen content approaches approximately 3.48 wt%. wikipedia.org However, achieving this concentration typically requires the application of extreme pressure due to the limited solubility of hydrogen in iron. wikipedia.org In these alloys, FeH₂ functions as a brittle component within the solid matrix, with its properties contingent upon both the conditions of its formation and subsequent heat treatment. wikipedia.org Over time, as FeH₂ decomposes, the alloy may become softer and more ductile, although it can also become susceptible to hydrogen embrittlement. wikipedia.org Beyond bulk alloys, this compound complexes, often stabilized by phosphine (B1218219) ligands, are recognized as critical intermediates in a variety of iron-catalyzed reactions. researchgate.netacs.orgwhiterose.ac.ukresearchgate.netnsf.govgoettingen-research-online.deresearchgate.netresearchgate.net For example, synthesized complexes such as cis-FeH₂(dcpe)₂ have been studied for their reactivity, including their capacity to facilitate stoichiometric hydrogenation of olefins and participate in transfer dehydrogenation reactions. researchgate.netlanl.gov

Future Directions and Research Gaps

A significant area for future research concerning this compound (FeH₂) involves enhancing its intrinsic stability. wikipedia.org The compound's kinetic instability at ambient temperatures limits the thorough characterization of its bulk properties. wikipedia.org While methods for synthesizing FeH₂ in bulk form have been developed, often resulting in amorphous materials, improving its inherent stability is paramount for unlocking its potential applications, particularly in the field of hydrogen storage. wikipedia.orgresearchgate.netwarwick.ac.uk

Data Tables

Table 1: Key Properties of this compound (FeH₂)

PropertyValueSource
Chemical FormulaFeH₂ wikipedia.orgechemi.comnih.gov
Molar Mass57.86 g/mol wikipedia.orgechemi.comnih.gov
AppearanceBlack, amorphous powder wikipedia.org
Year of Synthesis2014 wikipedia.org
StabilityKinetically unstable at ambient temperature wikipedia.org

Table 2: Hydrogen Storage Potential of this compound (FeH₂)

AspectDescriptionSource
Theoretical BasisEach Fe atom in polymeric FeH₂ could potentially bind up to 4 H₂ molecules. warwick.ac.uk
Potential ApplicationHydrogen storage materials researchgate.netwarwick.ac.uk
Key ChallengesKinetic instability, difficult bulk synthesis, requirement for extreme pressure wikipedia.orgwarwick.ac.uk

Conclusion

Summary of Key Research Advancements in Iron Dihydride

Research into this compound (FeH₂) has progressed significantly, moving from the study of a kinetically unstable molecule to the development of sophisticated, stabilized complexes with diverse applications. A landmark achievement was the first synthesis of an amorphous powder form of iron(II) hydride in 2014, providing a foundation for understanding its bulk properties. wikipedia.org In parallel, the field of coordination chemistry has seen substantial advancements in the synthesis and characterization of molecular this compound complexes. These complexes are frequently identified as crucial intermediates in a wide array of iron-catalyzed reactions. researchgate.netresearchgate.net

A major breakthrough has been the use of pincer-type ligands, such as PNP (N,N'-bis(phosphino)pyridine) and PPP (bis(phosphino)phenyl)phosphine), to stabilize the this compound moiety. researchgate.net These ligands enhance the thermal stability of the complexes, enabling detailed study and application. researchgate.netacs.org This has led to the discovery of remarkably stable complexes, such as a cis-FeH₂ complex supported by a bis[2-(diisopropylphosphino)phenyl]phosphine ligand. researchgate.netresearchgate.net

These stabilized this compound complexes have demonstrated notable catalytic activity. They have been successfully employed in hydrogenation and dehydrogenation reactions, for instance, in the conversion of benzaldehyde (B42025) to benzyl (B1604629) alcohol and the catalytic dehydrogenation of formic acid to produce carbon dioxide and hydrogen gas. acs.org Furthermore, research has expanded into creating iron hydride complexes that are relevant for catalytic hydrogen isotope exchange, a process of significant interest in the pharmaceutical industry. acs.org The exploration of polynuclear iron hydride clusters has also opened new avenues, with synthetic strategies being developed to assemble and investigate the reactivity of anionic triiron hydride clusters. harvard.edu

Advanced spectroscopic and computational methods have been pivotal in deepening the understanding of the electronic structure and bonding in these compounds. Techniques such as Mössbauer spectroscopy, Nuclear Resonance Vibrational Spectroscopy (NRVS), and density functional theory (DFT) have been used to characterize the Fe-H bond in various states, including rare high-spin terminal iron hydrides, and to investigate the dynamic motion of bridging hydrides in diiron complexes. acs.orgnih.govrsc.org

Remaining Challenges and Open Questions

Despite significant progress, the study of this compound is not without its challenges. The inherent kinetic instability of bulk iron(II) hydride at ambient temperatures remains a primary obstacle to its widespread study and application. wikipedia.org Its synthesis in bulk form is further complicated by the limited solubility of hydrogen in iron, necessitating the use of extreme pressures to achieve the correct stoichiometry. wikipedia.orgwikipedia.org

In the realm of catalysis, even stabilized this compound complexes face issues. Pincer-stabilized iron carbonyl dihydride complexes, while effective, are known to undergo decomposition, which can limit their catalytic lifetime and efficiency. researchgate.netacs.org A significant challenge lies in the isolation and characterization of the highly reactive iron hydride intermediates that are postulated in many catalytic cycles and biological processes, such as in the action of the nitrogenase enzyme. nih.gov

Fundamental questions about the nature of the iron-hydrogen bond persist. A comprehensive understanding of Fe-H bonding across different electronic configurations (high-spin vs. low-spin) and coordination environments (terminal vs. bridging) is still being developed. acs.org The distinction between a classical dihydride and a non-classical dihydrogen complex is not always clear-cut, presenting a continuous spectrum that complicates characterization. acs.org Furthermore, the intricate mechanisms of certain synthetic routes, such as hydride-sulfide exchange in the formation of iron-sulfur-hydride clusters, are challenging to elucidate fully. nih.gov The precise role and reactivity of iron hydride intermediates in key biological enzymes, including [FeFe]-hydrogenase, continue to be areas of active investigation and debate. acs.org

Future Outlook for this compound Research

The future of this compound research is promising, with potential impacts spanning catalysis, energy storage, and materials science. A central focus will be the continued development of more robust, efficient, and selective iron-based catalysts. researchgate.netresearchgate.net By fine-tuning ligand design, researchers aim to overcome the current stability issues and create catalysts for a broader range of chemical transformations, contributing to greener and more sustainable chemical processes. researchgate.net

There is significant interest in applying these catalysts to key industrial reactions. This includes designing systems that can facilitate C-H bond formation from hydrogen and carbon monoxide, which is relevant to the Fischer-Tropsch process for producing synthetic fuels. researchgate.net Other potential applications include the valorization of biomass and the capture and conversion of carbon dioxide into valuable chemicals. researchgate.net Although pure this compound is too unstable for practical hydrogen storage, the principles learned from studying iron-hydrogen interactions could inform the design of new materials for this purpose. researchgate.net

The study of polynuclear iron hydride clusters is expected to expand, offering insights into multi-electron redox chemistry and small molecule activation, which is fundamental to many chemical and biological processes. harvard.edu These synthetic models will continue to be invaluable for understanding the function of complex metalloenzymes like nitrogenases and hydrogenases. rsc.orgnih.gov The exploration of novel synthetic methodologies, such as the use of powerful reducing agents like potassium tri-sec-butylborohydride, may lead to the isolation of new types of iron hydride complexes with unusual electronic structures. acs.org Ultimately, a deeper understanding of the dynamic nature of hydride ligands may allow researchers to control the electronic and spin states of iron centers, unlocking new catalytic reactivities. nih.gov

Q & A

Q. What experimental methods are recommended for synthesizing iron dihydride complexes, and how do reaction conditions influence product stability?

this compound complexes are typically synthesized via low-valent iron intermediates stabilized by ligands such as N-heterocyclic carbenes (NHCs) or phosphines. A critical requirement is the use of inert atmospheres (e.g., N₂ or Ar) to prevent oxidation and stabilize reactive intermediates. For example, N₂ atmospheres facilitate the formation of cis/trans Fe dihydride complexes by stabilizing electron-rich Fe(0) fragments during double α,α C–H insertion reactions . Ligand choice (e.g., bipyridine vs. phosphine) also impacts stability, as strong π-backbonding ligands enhance metal-hydride bond strength .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound complexes?

Temperature-dependent 1H^1 \text{H} NMR is essential for distinguishing between "compressed dihydride" (two distinct hydrides) and "dihydrogen" (H₂-bound) configurations. Key parameters include 1JHD^1J_{\text{HD}} coupling constants and isotope-induced chemical shifts (Δδ\Delta\delta). For instance, in [CpIr(dmpm)H₂]²⁺, anharmonic vibrational modes in the Ir–H₂ unit lead to temperature-dependent 1JHD^1J_{\text{HD}} values, confirming a dihydride structure over a dihydrogen complex . X-ray crystallography is complementary but requires single crystals, which may be challenging due to air sensitivity .

Advanced Research Questions

Q. What mechanistic pathways explain stereoselectivity in this compound-catalyzed asymmetric hydrogenation?

Two competing pathways are proposed:

  • Dihydride pathway : Sequential H₂ dissociation forms a metal dihydride, which undergoes substrate coordination and hydride transfer. This pathway dominates when substrates have strong chelation ability (e.g., β-dehydroamino acids) .
  • Unsaturated pathway : Direct H₂ transfer without full dissociation, favored by sterically hindered ligands. Stereoselectivity arises from ligand-substrate interactions in the transition state. Computational studies (DFT) show that enantioselectivity correlates with the energy difference between diastereomeric transition states, influenced by ligand backbone chirality .

Q. How do computational models reconcile discrepancies in experimental kinetic data for this compound-mediated reactions?

Multireference methods (e.g., CASSCF) and DFT are critical for modeling open-shell iron systems. For example:

  • Heterolytic vs. homolytic H₂ cleavage : DFT reveals heterolytic cleavage (proton transfer to ligand, hydride to metal) is energetically favored (ΔG‡ ≈ 33.8 kcal/mol) over dihydride pathways in Zn(OTf)₂-catalyzed systems, aligning with experimental rates at 120°C .
  • Kinetic isotope effects (KIEs) : Path-integral molecular dynamics (PIMD) simulations account for quantum tunneling in H-transfer steps, resolving discrepancies between Arrhenius parameters and observed KIEs .

Q. What strategies mitigate structural degradation of this compound under extreme conditions (e.g., high temperature/pressure)?

  • Ligand engineering : Bulky, electron-donating ligands (e.g., Cp* or dmpm) reduce oxidative decomposition.
  • Thermodynamic stabilization : Quasi-harmonic Debye models predict lattice stability under pressure; for erbium dihydride (analogous to Fe systems), fluorite structures remain stable up to 1,100 K, with thermal expansion coefficients < 5 × 10⁻⁶ K⁻¹ .
  • In situ characterization : Operando X-ray absorption spectroscopy (XAS) monitors bond-length changes during H₂ desorption, identifying degradation thresholds .

Data Contradiction Analysis

Q. Why do experimental and computational studies report conflicting energy barriers for H₂ desorption from metal dihydrides?

Discrepancies arise from:

  • Model approximations : Isolated dihydride mechanisms (barrier ≈ 2.5 eV) align with experiments on Si(100)-2×1, whereas delocalized multi-step mechanisms overestimate barriers (3.7 eV) .
  • Surface reconstruction : Dihydride configurations on diamond (100) are thermodynamically favorable in simulations but absent experimentally due to spontaneous 2×1 reconstruction . Resolution requires hybrid QM/MM methods to integrate bulk and surface effects.

Methodological Recommendations

Objective Technique Key Consideration
Synthesize air-sensitive complexesSchlenk line/glovebox + N₂ atmosphere Ligand lability under N₂ vs. H₂
Resolve hydride configurationVariable-temperature 1H^1 \text{H} NMR Anharmonicity effects on 1JHD^1J_{\text{HD}}
Model reaction dynamicsDFT + PIMD Inclusion of zero-point energy corrections

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